molecular formula C4H12N6O5S B7820660 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate

Cat. No. B7820660
M. Wt: 256.24 g/mol
InChI Key: VARLAZJEGFQKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate is a useful research compound. Its molecular formula is C4H12N6O5S and its molecular weight is 256.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Tetraaminopyrimidine reacts with chalcones to yield 1H-pyrimido[4,5-b][1,4]diazepine derivatives through a condensation reaction and a Michael type addition, indicating its utility in organic synthesis (Insuasty et al., 2000).
    • It has been used in reactions with 3-dimethylaminopropiophenones to synthesize new 4-aryl-2,3-dihydropyrimido[4,5-b][1,4]diazepines, demonstrating high regioselectivity (Insuasty O. Braulio et al., 2000).
  • Materials and Polymer Science :

    • Tetraaminopyrimidine has been explored for improving the thermal stability of polyvinyl alcohol (PVA), where its addition results in a significantly increased degradation temperature of PVA due to the formation of a 3D hydrogen-bond crosslinked network (Song et al., 2015).
  • Photocatalytic Applications :

    • Its use in the synthesis of nanoporous TiO2 spheres for visible-light photocatalysis has been reported. Hydrated metal sulfates, including tetraaminopyrimidine sulfate hydrate, act as templates for the solvothermal synthesis of these TiO2 spheres (Lü et al., 2011).
  • Corrosion Inhibition :

    • Research into the inhibitive performance of aminopyrimidines, including tetraaminopyrimidine, on steel corrosion has been conducted, showing the potential of these compounds in corrosion science (Masoud et al., 2010).
  • Medicinal Chemistry :

    • While you requested to exclude information related to drug use and dosage, it is worth noting that tetraaminopyrimidine and its derivatives have been studied for potential applications in medicinal chemistry, including the synthesis of compounds with antiviral, anti-inflammatory, and analgesic activities (Sondhi et al., 2001).

properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.H2O4S.H2O/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4;/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLAZJEGFQKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Elion, GH Hitchings, PB Russell - Journal of the American …, 1950 - ACS Publications
(8) Ruhemann and Stapleton, J. Chem. Soc., 77, 239 (1900).(9) Williams, Ruehle and Finkelstein, This Journal, 69, 526 (1937). both pH 1 and pH 11, there being only a slight …
Number of citations: 51 pubs.acs.org
U Kuefner, U Lohrmann, YD Montejano, KS Vitols… - Biochemistry, 1989 - ACS Publications
Revised Manuscript Received October 25, 1988 abstract: Methotrexate (MTX)-peptides containing representative neutral (alanine), acidic (aspartic acid), and basic (arginine) amino …
Number of citations: 67 pubs.acs.org

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